2-(2-Chloro-5-methylphenyl)propanoic acid
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Overview
Description
2-(2-Chloro-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a methyl group. This compound is primarily used in research and development settings, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methylphenyl)propanoic acid typically involves the reaction of 2-chloro-5-methylbenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the hydrolysis of 2-(2-chloro-5-methylphenyl)propionitrile in the presence of hydrochloric acid or sulfuric acid at elevated temperatures (70-100°C) can yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Formation of 2-(2-chloro-5-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-chloro-5-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Chloro-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
- 2-(4-Chloro-2-methylphenyl)propanoic acid
- 2-(2-Chloro-4-methylphenyl)propanoic acid
- 2-(2-Chloro-3-methylphenyl)propanoic acid
Comparison: While these compounds share a similar core structure, the position of the chlorine and methyl groups on the benzene ring can significantly affect their chemical properties and biological activities. 2-(2-Chloro-5-methylphenyl)propanoic acid is unique due to its specific substitution pattern, which may confer distinct reactivity and selectivity in various applications .
Properties
Molecular Formula |
C10H11ClO2 |
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Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(2-chloro-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-4-9(11)8(5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChI Key |
XRJSKTRVHOVUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(C)C(=O)O |
Origin of Product |
United States |
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